Cas no 304684-69-3 (5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione)
5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- AKOS001021210
- CHEMBL1507667
- 304684-69-3
- F0307-0681
- 5-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
- 5-[2-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- SMR000352588
- SR-01000005458
- MLS001007431
- Z56794846
- SR-01000005458-1
-
- Inchi: 1S/C13H11N5O3S2/c1-2-21-6-3-4-7-8(5-6)23-13(14-7)18-17-9-10(19)15-12(22)16-11(9)20/h3-5H,2H2,1H3,(H3,15,16,19,20,22)/b18-17+
- InChI Key: POWBFJZLVXJSEZ-ISLYRVAYSA-N
- SMILES: S1C(/N=N/C2C(NC(NC=2O)=S)=O)=NC2C=CC(=CC1=2)OCC
Computed Properties
- Exact Mass: 349.03033158g/mol
- Monoisotopic Mass: 349.03033158g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 169Ų
5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0307-0681-2μmol |
5-[2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
304684-69-3 | 90%+ | 2μmol |
$57.0 | 2023-08-16 | |
| Life Chemicals | F0307-0681-5μmol |
5-[2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
304684-69-3 | 90%+ | 5μmol |
$63.0 | 2023-08-16 | |
| Life Chemicals | F0307-0681-1mg |
5-[2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
304684-69-3 | 90%+ | 1mg |
$54.0 | 2023-08-16 | |
| Life Chemicals | F0307-0681-2mg |
5-[2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
304684-69-3 | 90%+ | 2mg |
$59.0 | 2023-08-16 | |
| Life Chemicals | F0307-0681-3mg |
5-[2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
304684-69-3 | 90%+ | 3mg |
$63.0 | 2023-08-16 | |
| Life Chemicals | F0307-0681-4mg |
5-[2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
304684-69-3 | 90%+ | 4mg |
$66.0 | 2023-08-16 | |
| Life Chemicals | F0307-0681-5mg |
5-[2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
304684-69-3 | 90%+ | 5mg |
$69.0 | 2023-08-16 |
5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione
Recent Advances in the Study of 5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS: 304684-69-3)
The compound 5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS: 304684-69-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzothiazole and diazinane moieties, has shown promising potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a potential anticancer agent. In vitro studies have demonstrated that 5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits selective cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. Mechanistic investigations suggest that the compound induces apoptosis through the activation of caspase-dependent pathways and the inhibition of key oncogenic signaling molecules. These findings highlight its potential as a lead compound for the development of novel anticancer therapies.
Another significant advancement is the optimization of the synthetic route for this compound. Researchers have developed a more efficient and scalable method for its preparation, which involves a multi-step synthesis starting from 6-ethoxy-1,3-benzothiazol-2-amine. The improved synthetic protocol not only enhances the yield and purity of the final product but also reduces the environmental impact by minimizing the use of hazardous reagents. This development is crucial for facilitating further preclinical and clinical studies.
In addition to its anticancer properties, recent studies have explored the antimicrobial activity of 5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione. Preliminary results indicate that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes. These findings suggest its potential as a novel antimicrobial agent, particularly in the face of increasing antibiotic resistance.
Furthermore, the compound's anti-inflammatory properties have been investigated in animal models of chronic inflammation. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. These effects are comparable to those of standard anti-inflammatory drugs, but with a potentially improved safety profile. Such results underscore the compound's versatility and its potential for treating a wide range of inflammatory disorders.
In conclusion, the recent research on 5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS: 304684-69-3) has provided valuable insights into its therapeutic potential and mechanistic underpinnings. The compound's multifaceted biological activities, coupled with advancements in its synthesis, position it as a promising candidate for further drug development. Future studies should focus on in vivo efficacy, pharmacokinetics, and toxicology to fully realize its clinical potential.
304684-69-3 (5-2-(6-ethoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene-2-sulfanylidene-1,3-diazinane-4,6-dione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)